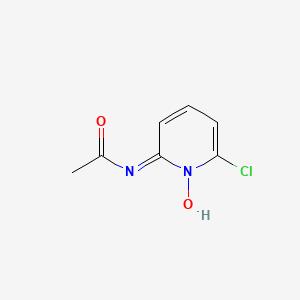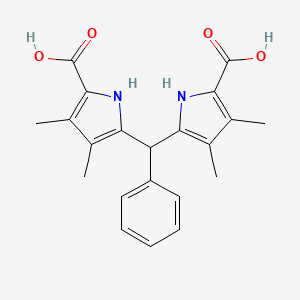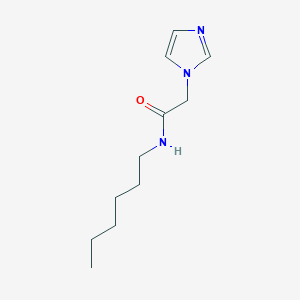
N-(6-Chloro-1-oxido-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Chloro-1-oxido-2-pyridinyl)acetamide is an organic compound belonging to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 6th position and an oxido group at the 1st position of the pyridine ring, along with an acetamide group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-1-oxido-2-pyridinyl)acetamide typically involves the chlorination of 2-pyridone followed by the introduction of an acetamide group. One common method includes the reaction of 2-pyridone with thionyl chloride to form 6-chloro-2-pyridone, which is then oxidized to 6-chloro-1-oxido-2-pyridone. The final step involves the reaction of 6-chloro-1-oxido-2-pyridone with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Chloro-1-oxido-2-pyridinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-(6-Chloro-1,2-dioxido-2-pyridinyl)acetamide, while reduction can produce N-(6-Chloro-2-hydroxy-2-pyridinyl)acetamide .
Aplicaciones Científicas De Investigación
N-(6-Chloro-1-oxido-2-pyridinyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(6-Chloro-1-oxido-2-pyridinyl)acetamide involves its interaction with specific molecular targets. The oxido group can participate in redox reactions, while the chloro group can undergo substitution reactions, leading to the formation of active metabolites. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-Methyl-1-oxido-2-pyridinyl)acetamide
- N-(6-Chloro-2-pyridinyl)acetamide
- N-(6-Methyl-2-pyridinyl)acetamide
Uniqueness
N-(6-Chloro-1-oxido-2-pyridinyl)acetamide is unique due to the presence of both a chloro and an oxido group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C7H7ClN2O2 |
|---|---|
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
N-(6-chloro-1-hydroxypyridin-2-ylidene)acetamide |
InChI |
InChI=1S/C7H7ClN2O2/c1-5(11)9-7-4-2-3-6(8)10(7)12/h2-4,12H,1H3 |
Clave InChI |
PZDBHRLJSPERJG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N=C1C=CC=C(N1O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)cyclohepta[d]imidazol-2(1H)-one](/img/structure/B12542983.png)


![5-[(Benzyloxy)methyl]-4,5-dihydro-1,2-thiazole](/img/structure/B12542995.png)
![Propanoic acid, 3-[bis(ethylthio)phosphinyl]-, phenyl ester](/img/structure/B12543028.png)


![Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B12543051.png)
![8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12543052.png)


![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol](/img/structure/B12543063.png)


